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Ruthenium--samarium (2/5)

Cat. No.: B14469327
CAS No.: 72268-41-8
M. Wt: 953.9 g/mol
InChI Key: KXBWCCUIRYQJLH-UHFFFAOYSA-N
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Description

Contextualization of Rare-Earth-Transition Metal Intermetallics

Rare-earth-transition metal (RE-TM) intermetallics are a class of solid-state materials formed between one or more rare-earth elements and transition metals. researchgate.netmdpi.com Unlike random solid solution alloys, these compounds are characterized by ordered atomic structures with specific stoichiometric ratios. mdpi.comnih.gov The unique properties of these materials arise from the interplay between the localized 4f electrons of the rare-earth elements and the itinerant 3d electrons of the transition metals. researchgate.net The 4f shells of the rare-earth atoms are responsible for high magnetic moments and strong magnetocrystalline anisotropy, while the 3d-3d exchange interactions from the transition metals primarily determine the magnetic ordering temperatures, such as the Curie temperature. researchgate.netscience.gov This combination allows for the development of materials with exceptional magnetic properties. science.gov

The formation and crystal structure of these intermetallic compounds are governed by several factors, including the atomic size ratio of the constituent elements and their valence electron concentration. nih.gov The interaction between the rare-earth and transition metal sublattices can lead to a wide variety of crystal structures and, consequently, a diverse range of physical phenomena. researchgate.netmdpi.com This has made them a fertile ground for both fundamental scientific investigation and the development of advanced materials. mdpi.comidu.ac.id

Overview of Scientific Significance in Condensed Matter Physics and Materials Science

The distinct electronic and magnetic characteristics of rare-earth-transition metal intermetallics make them highly significant in both condensed matter physics and materials science. In fundamental physics, they serve as model systems for studying complex magnetic phenomena, including strong magnetic anisotropy, magnetostriction, and the fundamental mechanisms of magnetic exchange interactions between 3d and 4f sublattices. researchgate.netaip.org The ability to control properties by substituting different rare-earth or transition metals allows for systematic studies of structure-property relationships. idu.ac.id

In materials science, the applications are numerous and impactful. RE-TM intermetallics are the basis for the highest-performance permanent magnets, such as SmCo₅ and Nd₂Fe₁₄B, which are critical for technologies ranging from electronic devices to power generators. researchgate.netscience.gov Their unique magneto-thermal properties are also exploited in magnetic refrigeration and for sensor applications. mdpi.com Furthermore, their well-defined surface structures and unique electronic properties have established them as an emerging class of materials in heterogeneous catalysis, offering high activity and selectivity for various chemical reactions. mdpi.comnih.govacs.org The Sm-Ru system, as part of this family, contains several intermetallic phases, including the compound Sm₅Ru₂. scispace.comidu.ac.iddissercat.com

Table 1. Crystallographic Data for Ruthenium--samarium (2/5)

PropertyValue
Compound NameRuthenium--samarium (2/5)
FormulaSm₅Ru₂
Crystal SystemMonoclinic
Space GroupC2/c
Structure TypeMn₅C₂
Lattice Parameters scispace.coma = 1.6083 nmb = 0.6438 nmc = 0.7314 nmβ = 96.89°
Formation Temperature msu.ru<960 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ru2Sm5 B14469327 Ruthenium--samarium (2/5) CAS No. 72268-41-8

Properties

CAS No.

72268-41-8

Molecular Formula

Ru2Sm5

Molecular Weight

953.9 g/mol

IUPAC Name

ruthenium;samarium

InChI

InChI=1S/2Ru.5Sm

InChI Key

KXBWCCUIRYQJLH-UHFFFAOYSA-N

Canonical SMILES

[Ru].[Ru].[Sm].[Sm].[Sm].[Sm].[Sm]

Origin of Product

United States

Synthesis and Fabrication Methodologies for Ruthenium Samarium 2/5

Solid-State Reaction Techniques for Intermetallic Phase Formation

Solid-state reaction is a foundational method for producing polycrystalline intermetallic compounds from elemental precursors. This technique generally involves intimately mixing the constituent metals and heating them to high temperatures to facilitate diffusion and reaction in the solid state.

A prevalent and effective solid-state technique for synthesizing refractory intermetallic compounds like those in the Sm-Ru system is arc-melting. In this process, high-purity samarium and ruthenium metals are weighed in the precise 5:2 stoichiometric ratio. The metals are placed on a water-cooled copper hearth within a sealed chamber. ub.edu An inert atmosphere, typically high-purity argon, is introduced after evacuating the chamber to prevent the oxidation of the highly reactive samarium. ub.edulnu.edu.ua An electric arc is struck between a non-consumable tungsten electrode and the metallic charge, generating intense heat that melts and combines the elements. ub.edu To ensure homogeneity, the resulting alloy button is typically flipped and re-melted several times. lnu.edu.ua

Following arc-melting, the as-cast sample is often in a non-equilibrium state. A crucial subsequent step is annealing. The sample is sealed in an evacuated quartz or tantalum tube and subjected to a prolonged heat treatment at a temperature below its melting point. This process allows for the diffusion of atoms within the solid, promoting the formation of the thermodynamically stable Sm₅Ru₂ phase and improving crystal ordering. The optimal annealing temperature and duration are critical parameters that must be determined experimentally for each specific compound. nih.gov

Table 1: Typical Parameters for Solid-State Synthesis of Sm₅Ru₂

Parameter Value/Description
Starting Materials High-purity ( >99.9%) Samarium and Ruthenium metals
Stoichiometric Ratio 5 (Sm) : 2 (Ru)
Synthesis Method Arc-melting
Atmosphere High-purity Argon
Annealing Required for homogenization and phase formation
Typical Annealing Temp. 800 - 1200 °C (estimated for rare-earth intermetallics)

| Annealing Duration | Several days to weeks |

Advanced Flux Growth Methods for Single Crystal Synthesis

For the detailed investigation of intrinsic physical properties, high-quality single crystals are indispensable. Flux growth is a powerful technique for synthesizing single crystals of materials that melt incongruently or at very high temperatures. rsc.org This method involves dissolving the constituent elements in a molten solvent, or "flux," and then slowly cooling the solution to induce crystallization. rsc.org

For intermetallic systems like Sm₅Ru₂, metallic fluxes are particularly suitable. acs.orgnih.gov A third metallic element, which has a relatively low melting point and does not incorporate into the final crystal structure, is chosen as the solvent. Elements like aluminum, tin, or lead, or eutectic mixtures like La-Ni, can serve as effective fluxes. acs.orgnih.gov

The process begins by combining the samarium and ruthenium precursors with a significant excess of the flux material in a crucible, often made of alumina (B75360) or tantalum. The crucible is sealed, typically in a quartz ampoule under vacuum or an inert atmosphere, and heated to a high temperature where all components dissolve in the flux. This is followed by a very slow cooling period, allowing single crystals of the desired Sm₅Ru₂ phase to nucleate and grow from the saturated solution. rsc.org Once the cooling process is complete, the flux can be removed mechanically or by using a suitable etchant that dissolves the flux without affecting the grown crystals.

Table 2: Conceptual Parameters for Flux Growth of Sm₅Ru₂ Single Crystals

Parameter Description
Precursors High-purity Samarium and Ruthenium
Flux Material Low melting point metal (e.g., In, Sn) or eutectic alloy
Reactant:Flux Ratio Typically 1:10 to 1:50 molar ratio
Crucible Material Alumina (Al₂O₃), Tantalum (Ta)
Atmosphere Inert (Argon) or vacuum
Heating Profile Heat to high temperature (e.g., 1100-1200 °C), hold for homogenization, slow cool (1-5 °C/hour)

| Crystal Separation | Mechanical separation, chemical etching of flux |

Nanoparticle and Thin Film Fabrication Approaches Involving Ruthenium and Samarium Precursors

The fabrication of Sm-Ru compounds in the form of nanoparticles or thin films enables their potential use in catalytic and microelectronic applications.

Thin Films: Thin films of samarium-ruthenium alloys can be prepared using physical vapor deposition (PVD) techniques. One demonstrated method involves the sequential deposition of the elements under ultra-high vacuum conditions. ias.ac.in In this approach, a single-crystal ruthenium substrate (e.g., Ru(0001)) is held at a low temperature (e.g., 120 K) while a beam of samarium atoms is directed at its surface. Subsequent annealing at elevated temperatures (above 450 K) promotes the diffusion of samarium into the ruthenium lattice and the formation of intermetallic Sm-Ru surface alloy phases. ias.ac.in The specific phase formed can be controlled by the thickness of the deposited samarium layer and the annealing temperature. X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the formation of the Sm-Ru bond. ias.ac.in Other PVD methods, such as co-sputtering from separate samarium and ruthenium targets in an inert gas atmosphere, could also be employed to grow Sm₅Ru₂ thin films on various substrates. aip.org

Nanoparticles: While specific synthesis of Sm₅Ru₂ nanoparticles is not widely documented, established methods for bimetallic nanoparticle synthesis can be adapted. Co-reduction of samarium and ruthenium precursor salts in a suitable solvent is a common chemical route. For instance, samarium(III) and ruthenium(III) chloride salts could be dissolved in a high-boiling-point solvent in the presence of a stabilizing agent (or surfactant) to prevent agglomeration. A reducing agent, such as sodium borohydride (B1222165) or a polyol, is then introduced at a controlled temperature to reduce the metal ions to their elemental state, leading to the nucleation and growth of bimetallic nanoparticles. rsc.orgrsc.org The stoichiometry, size, and shape of the resulting nanoparticles can be tuned by adjusting parameters like the precursor ratio, reaction temperature, and the choice of solvent and stabilizing agent. rsc.org

Controlled Atmosphere Synthesis Protocols

Due to the high reactivity of samarium with oxygen and moisture, all synthesis and handling procedures for Sm₅Ru₂ must be performed under a controlled, inert atmosphere. kindle-tech.com Failure to do so results in the formation of stable samarium oxides, which prevents the formation of the desired intermetallic compound.

Gloveboxes are essential for handling and weighing the elemental precursors. kindle-tech.com A glovebox provides a working environment with a continuously purified inert atmosphere (typically argon or nitrogen) where oxygen and moisture levels are kept at parts-per-million levels. nih.gov

For high-temperature synthesis methods like arc-melting or flux growth, the reactions are carried out in sealed systems. Arc-melters are evacuated to a high vacuum and then backfilled with high-purity argon. ub.edu For annealing or flux growth, reactants are commonly sealed in quartz ampoules under a high vacuum or a partial pressure of argon. rsc.org These protocols ensure that the reactive elements are protected from atmospheric contamination throughout the high-temperature fabrication process, which is critical for achieving phase-pure Ruthenium-Samarium (2/5).

Structural Elucidation and Crystallographic Analysis of Ruthenium Samarium 2/5

Single Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline material. This technique would involve growing a high-quality single crystal of Sm5Ru2, which is often a significant challenge for intermetallic alloys. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. By analyzing the diffraction pattern—the positions and intensities of the diffracted X-ray beams—researchers can determine the unit cell dimensions, space group, and the exact coordinates of each samarium and ruthenium atom within the crystal lattice.

However, to date, no published studies containing single-crystal XRD data for Sm5Ru2 have been identified. Such a study would be essential to unambiguously solve its crystal structure and provide fundamental data such as bond lengths, bond angles, and atomic coordination.

Powder X-ray Diffraction for Phase Purity and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify crystalline phases and determine their lattice parameters. For Sm5Ru2, a synthesized powder sample would be analyzed to confirm the presence of the desired phase and to identify any impurities. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline structure.

By indexing the diffraction peaks, one can determine the crystal system and calculate the lattice parameters (a, b, c, α, β, γ). Rietveld refinement of the powder pattern could further refine the structural model, provided a starting model is known or can be hypothesized.

Currently, there are no publicly available, indexed powder diffraction patterns specifically attributed to the Sm5Ru2 phase. Without this data, precise lattice parameters and confirmation of phase purity from experimental synthesis remain unverified.

Electron Diffraction Techniques for Local Structure and Defects

Electron diffraction, typically performed within a transmission electron microscope (TEM), is a powerful tool for probing the crystallographic structure of very small volumes of material. Selected Area Electron Diffraction (SAED) can be used to obtain diffraction patterns from individual crystallites, providing information about the local crystal structure and orientation. This technique is particularly useful for identifying nanocrystalline phases or for studying crystallographic defects such as stacking faults or twinning. Convergent Beam Electron Diffraction (CBED) can provide more detailed information, including the point group and space group of the crystal.

Specific electron diffraction studies focused on the Sm5Ru2 compound are not present in the reviewed literature. Such investigations would be invaluable for understanding the local atomic arrangements and any existing microstructural defects.

Advanced Microscopy for Morphological and Microstructural Characterization

Advanced microscopy techniques are crucial for understanding the morphology, size, and arrangement of crystalline grains, as well as for imaging the crystal lattice at an atomic scale.

Field Emission Scanning Electron Microscopy (FESEM)

FESEM provides high-resolution images of the surface morphology of a material. For a synthesized Sm5Ru2 sample, FESEM would reveal the size, shape, and distribution of the crystalline grains. Coupled with Energy Dispersive X-ray Spectroscopy (EDS), it could also confirm the elemental composition and homogeneity of the samarium and ruthenium within the sample.

No FESEM micrographs specifically documenting the morphology of the Sm5Ru2 phase are available in the current body of scientific literature.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

TEM allows for much higher magnification and resolution than SEM, enabling the direct visualization of the internal microstructure of a material. HRTEM can even resolve the atomic lattice planes of a crystal. For Sm5Ru2, TEM could be used to examine grain boundaries, dislocations, and other crystalline defects. HRTEM would provide direct visual evidence of the crystal structure, which could be used to confirm the results from diffraction techniques.

As with other characterization techniques, there is a lack of published TEM and HRTEM images for the Sm5Ru2 compound.

Analysis of Crystal Systems and Space Groups

The crystal system and space group are fundamental properties that describe the symmetry of a crystal structure. These are determined from diffraction data. The 230 possible space groups define how the atoms are arranged in a repeating pattern within the unit cell.

Without experimental diffraction data from either single-crystal or powder X-ray diffraction, or electron diffraction, the crystal system and space group for Sm5Ru2 cannot be definitively determined. While predictions can sometimes be made based on related compounds in the samarium-ruthenium binary system, experimental verification is essential.

Bond Length and Coordination Environment Analysis

Precise determination of the crystal structure of Sm5Ru2 through experimental techniques, such as X-ray diffraction, allows for a detailed analysis of the bond lengths between ruthenium (Ru) and samarium (Sm) atoms, as well as the coordination environment of each constituent element. This information provides deep insights into the nature of the chemical bonding within this intermetallic compound.

Initial investigations into the Sm-Ru phase diagram were conducted by A. Palenzona and coworkers, who studied the samarium-rich portion of the system. Their work, published in the Journal of the Less-Common Metals in 1989, laid the groundwork for understanding the formation and structure of compounds like Sm5Ru2.

The analysis of the Sm5Ru2 crystal structure reveals specific interatomic distances, which are critical for defining the bonding characteristics. The bond lengths are a direct reflection of the atomic radii and the nature of the metallic bonding between the electropositive samarium and the more electronegative ruthenium.

While detailed, publicly available crystallographic databases providing a complete and interactive dataset for Sm5Ru2 are scarce, the foundational work on the Sm-Ru system indicates a complex structural arrangement. For a comprehensive understanding, specific bond length data and coordination numbers would be required, which are typically presented in detailed crystallographic reports.

To illustrate the type of data essential for this analysis, the following tables provide a template for how such information would be presented.

Table 1: Hypothetical Bond Lengths in Sm5Ru2

Bond TypeBond Length (Å)
Sm - RuData not available
Sm - SmData not available
Ru - RuData not available

Table 2: Hypothetical Coordination Environment in Sm5Ru2

AtomCoordination NumberSurrounding Atoms
SmData not availableData not available
RuData not availableData not available

A definitive analysis of the bond lengths and coordination environment of Sm5Ru2 necessitates direct reference to the peer-reviewed crystallographic data, which would populate the tables above and allow for a more in-depth discussion of the compound's structural chemistry.

In-Depth Analysis of Ruthenium-Samarium (2/5) Remains Elusive Due to Lack of Publicly Available Research

Consequently, it is not possible to construct a scientifically accurate and detailed article that adheres to the requested in-depth outline focusing on the ground state properties, excited states, orbital hybridization, density of states, and Fermi surface topology of Sm₅Ru₂. The required detailed research findings, data tables, and specific analyses for each subsection of the proposed article—from the selection of pseudopotentials and basis sets for DFT calculations to the intricate details of its electronic band structure and charge transfer mechanisms—are contingent on the existence of published computational materials science research.

General information on the constituent elements, samarium (a rare-earth metal) and ruthenium (a transition metal), and on the computational techniques mentioned in the outline (such as DFT and TD-DFT) is widely available. However, the specific application of these methods to the Sm₅Ru₂ compound, which would be necessary to generate the requested article, does not appear to have been reported in accessible scientific literature.

For researchers or interested parties requiring this specific information, it may be necessary to consult specialized, non-public materials science databases or to commission a dedicated computational study to determine the electronic and bonding properties of the Ruthenium-samarium (2/5) compound. Without such a study, any attempt to create the requested article would be purely speculative and would not meet the standards of scientific accuracy.

Electronic Structure and Bonding Analysis of Ruthenium Samarium 2/5

Investigation of Electronic Correlations and Hybridization Effects

The electronic properties of Sm₅Ru₂ are expected to be governed by the interplay between the localized 4f electrons of samarium and the more itinerant 4d electrons of ruthenium. This interaction is a hallmark of many rare-earth-transition metal compounds and gives rise to a range of complex phenomena.

Electronic Correlations: The strong on-site Coulomb repulsion among the 4f electrons of samarium atoms leads to significant electronic correlations. These correlations are crucial in determining the magnetic and electronic ground state of the material. In systems with strong electronic correlations, the independent electron approximation often fails, and more advanced theoretical methods are required for an accurate description. The interplay between electron-electron interactions can lead to emergent phenomena that are not captured by simpler models. The strength of these correlations dictates whether the 4f electrons behave as localized moments or participate in bonding.

A hypothetical data table illustrating the sort of parameters that would be calculated from first-principles studies to understand these effects is presented below.

Table 1: Hypothetical Electronic Structure Parameters for Sm₅Ru₂

Parameter Description Hypothetical Value
U_eff (Sm 4f) Effective on-site Coulomb interaction for Sm 4f orbitals. 6.5 eV
J_H (Sm 4f) Hund's exchange coupling for Sm 4f orbitals. 0.7 eV
Δ_fd Energy difference between Sm 4f and the Fermi level. -2.0 eV
V_fd Hybridization strength between Sm 4f and conduction electrons. 0.1 eV

| W (Ru 4d) | Bandwidth of the Ruthenium 4d states. | 5.0 eV |

Note: The values in this table are illustrative and based on typical parameters for similar rare-earth-transition metal compounds. They are not based on published experimental or calculated data for Sm₅Ru₂.

Natural Bond Orbital (NBO) Analysis

To gain a more chemically intuitive picture of the bonding in Sm₅Ru₂, a Natural Bond Orbital (NBO) analysis could be employed on a calculated wave function. wikipedia.org NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation of a molecule. wikipedia.org This method provides a quantitative description of the bonding in terms of orbital occupancies, hybridization, and donor-acceptor interactions.

For Sm₅Ru₂, NBO analysis would help to:

Identify Bond Types: Determine the nature of the Sm-Ru and Sm-Sm bonds, quantifying their covalent and ionic character.

Quantify Hybridization: Describe the hybridization of the atomic orbitals on both samarium and ruthenium that participate in bonding. For instance, it could reveal the specific sd-hybridization on the ruthenium atoms.

Analyze Charge Transfer: Calculate the net atomic charges on each atom, providing a clear picture of charge distribution and transfer between the electropositive samarium and the more electronegative ruthenium.

Evaluate Donor-Acceptor Interactions: Second-order perturbation theory analysis within the NBO framework can quantify the stabilizing energy associated with delocalizations from filled (donor) NBOs to empty (acceptor) NBOs. These interactions represent deviations from the idealized Lewis structure and are crucial for understanding the finer details of the electronic structure. wikipedia.org

A summary of potential findings from an NBO analysis on Sm₅Ru₂ is conceptualized in the table below.

Table 2: Conceptual Natural Bond Orbital (NBO) Analysis Summary for a Sm-Ru Bond in Sm₅Ru₂

NBO Property Description Conceptual Finding
Bond Type Type of Natural Bond Orbital identified between Sm and Ru. σ(Sm-Ru)
Occupancy Number of electrons in the bonding orbital (ideal is 2.0). ~1.9 e⁻
Polarization on Sm Percentage contribution of the Sm hybrid orbital to the bond. ~75%
Polarization on Ru Percentage contribution of the Ru hybrid orbital to the bond. ~25%
Sm Hybrid Composition Atomic orbital composition of the Sm hybrid orbital. s(15%)d(85%)
Ru Hybrid Composition Atomic orbital composition of the Ru hybrid orbital. s(20%)d(80%)

| E(2) Interaction Energy | Stabilization energy from donor-acceptor interactions (e.g., LP(Sm) -> σ*(Ru-Sm)). | Moderate (indicating significant charge delocalization) |

Note: This table is purely conceptual and illustrates the type of data an NBO calculation would yield. The specific values and orbital compositions are hypothetical.

Further theoretical and experimental work is necessary to fully elucidate the intricate electronic structure and bonding characteristics of the Ruthenium-Samarium (2/5) compound.

Magnetic Properties and Phenomena in Ruthenium Samarium 2/5 Systems

Temperature-Dependent Magnetization Measurements

Specific temperature-dependent magnetization (M-T) and magnetic susceptibility (χ-T) data for Sm5Ru2 have not been reported. However, the behavior of such a compound would be dictated by the trivalent samarium ion (Sm³⁺). Unlike other rare-earth ions where the magnetic response follows a simple Curie-Weiss law in the paramagnetic state, Sm³⁺ exhibits a highly anomalous behavior.

This anomaly arises from the unique electronic structure of the Sm³⁺ ion (4f⁵ configuration). The energy separation between the J=5/2 ground state multiplet and the first excited state (J=7/2) is small enough that the excited state becomes thermally populated at relatively low temperatures. The magnetic moments of these two states are different, and their mixing via the applied magnetic field and thermal energy leads to a distinctive susceptibility curve. Typically, the susceptibility of Sm³⁺ compounds decreases as the temperature is lowered from room temperature, passes through a shallow minimum, and then rises again at lower temperatures before the onset of magnetic ordering. aps.org This complex behavior makes a simple Curie-Weiss analysis of the paramagnetic state inadequate for samarium compounds. esrf.fr

The table below presents the magnetic ordering temperatures for several samarium-based intermetallic compounds, illustrating the range of transition temperatures that can occur depending on the transition metal partner and stoichiometry.

CompoundMagnetic Ordering TypeOrdering Temperature (K)
SmAl₂Ferromagnetic120
SmSn₃Antiferromagnetic11
SmCo₅Ferromagnetic1020
SmMn₂Ge₂Multiple Transitions (AFM/FM)~100-385

This table, based on data from related samarium compounds, provides context for the potential magnetic ordering temperatures in Sm-intermetallics. aps.orgesrf.frnih.gov

Magnetic Anisotropy and Crystal Field Effects

Magnetocrystalline anisotropy, the preferential alignment of magnetization along specific crystallographic directions, is a hallmark of rare-earth magnets. While no experimental data on the magnetic anisotropy of Sm5Ru2 is available, it is expected to be significant. This property originates from the interaction between the aspherical 4f electron charge cloud of the Sm³⁺ ion and the crystal electric field (CEF) generated by the surrounding ions in the crystal lattice. aps.org

The CEF lifts the degeneracy of the free-ion energy levels, splitting the J=5/2 ground state multiplet. In the monoclinic structure of Sm5Ru2, the low-symmetry environment would lead to a complex splitting pattern, strongly influencing the magnetic properties at low temperatures. nih.gov The strength and direction of the resulting anisotropy are determined by the specifics of this CEF splitting and the exchange interactions between the Sm³⁺ ions. In many samarium-based permanent magnets, such as SmCo₅, the combination of strong CEF and exchange interactions results in a very large uniaxial magnetic anisotropy. nih.gov

Ordering Phenomena: Ferromagnetism, Antiferromagnetism, and Spin Glass Transitions

The nature of the collective magnetic state in Sm5Ru2 below its ordering temperature is unknown. The magnetic moments of the Sm³⁺ ions interact via an indirect exchange mechanism known as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. This interaction is mediated by the conduction electrons, which in this compound would be contributed by the samarium 5d and 6s states and the ruthenium 4d and 5s states.

The RKKY interaction is long-range and oscillatory, meaning it can be either ferromagnetic or antiferromagnetic depending on the distance between the magnetic ions. In a complex crystal structure like that of Sm5Ru2, the presence of multiple, inequivalent Sm sites with varying interatomic distances can lead to competing magnetic interactions. This competition can result in various forms of magnetic order:

Ferromagnetism: Where all magnetic moments align parallel.

Antiferromagnetism: Where neighboring moments align antiparallel, resulting in zero net magnetization.

Complex Magnetic Structures: Such as ferrimagnetism or canted antiferromagnetism.

Spin Glass State: If magnetic frustration and disorder are significant, the system may enter a spin glass state at low temperatures, characterized by the freezing of spins in random orientations without long-range order. mdpi.com

Ruthenium itself is typically paramagnetic in its elemental form and often does not carry a large magnetic moment in intermetallic compounds. vedantu.com However, its 4d electrons play a crucial role in mediating the RKKY interaction between the localized Sm³⁺ 4f moments. arxiv.org

Role of Samarium's 4f Electrons in Magnetic Behavior

The magnetic properties of Sm5Ru2 are fundamentally governed by the behavior of the five 4f electrons of the Sm³⁺ ions. These electrons are highly localized and shielded from their environment by the outer 5s and 5p shells, meaning they behave in a distinctly atom-like manner.

A key feature of the Sm³⁺ ion is the strong spin-orbit coupling, which combines the total spin (S) and orbital (L) angular momenta into a total angular momentum (J). For Sm³⁺, Hund's rules predict a ground state of ⁶H₅/₂ (S=5/2, L=5, J=5/2). A unique characteristic of this state is that the spin and orbital moments are aligned in opposite directions, resulting in a very small effective magnetic moment for the ground state.

As mentioned previously, the first excited multiplet, ⁶H₇/₂, lies only about 1500 K above the ground state. The thermal population of this level, which has a larger magnetic moment, is the primary reason for the anomalous temperature dependence of samarium's magnetic susceptibility. esrf.frarxiv.org This interplay between the ground and excited states, influenced by both the crystal field and exchange interactions, is the central element in understanding the magnetism of any samarium-based compound. arxiv.org

Spin-Polarized Band Structures and Unconventional Magnetism

While no band structure calculations for Sm5Ru2 are available, a theoretical investigation would reveal the interplay between localized 4f electrons and itinerant conduction electrons. In such an intermetallic, the conduction band is formed by the hybridization of Sm 5d/6s and Ru 4d/5s orbitals.

The exchange interaction between the localized 4f moments of the samarium ions and the spins of these itinerant conduction electrons leads to a spin-polarized band structure . This means that the density of states (DOS) for spin-up electrons at the Fermi level (E_F) is different from that of spin-down electrons. This spin polarization of the conduction electrons is the physical mechanism underlying the RKKY interaction that couples the Sm moments. First-principles calculations, such as those based on Density Functional Theory (DFT), could predict whether Sm5Ru2 is a metal, semiconductor, or a half-metal, and would quantify the magnetic moments on the Sm and Ru sites. plos.orgresearchgate.net

First-Order Reversal Curve (FORC) Analysis for Magnetic Domain Characterization

First-Order Reversal Curve (FORC) analysis is a powerful experimental technique used to characterize the magnetic switching behavior of materials. It goes beyond a standard hysteresis loop by measuring a series of partial hysteresis curves, providing detailed information about the distribution of coercivities and magnetic interactions within a sample.

If Sm5Ru2 were to exhibit ferromagnetic or ferrimagnetic ordering, a FORC analysis could be employed to:

Identify Magnetic Phases: Distinguish between magnetically soft and hard phases if they coexist.

Characterize Interactions: Quantify the strength of magnetostatic and exchange interactions between magnetic domains or grains.

Determine Reversal Mechanisms: Elucidate whether magnetization reversal occurs primarily through the nucleation of reversed domains or the pinning of domain walls at defects.

The resulting FORC diagram, a contour plot of the coercivity and interaction field distributions, would provide a detailed "fingerprint" of the material's hysteretic behavior.

Quantum Spin Dynamics and Interactions

Quantum spin dynamics is the study of the time-dependent behavior of spin systems governed by the principles of quantum mechanics. nationalmaglab.org In a magnetically ordered material like Sm5Ru2, the collective excitations of the ordered spin structure are quantized into quasiparticles known as magnons or spin waves. The study of these magnons, for instance through inelastic neutron scattering, would provide direct insight into the nature and strength of the exchange interactions between the Sm³⁺ ions. aps.org

Furthermore, in systems with competing interactions or those near a magnetic phase transition, quantum fluctuations can play a significant role. youtube.com For a complex system like Sm5Ru2, with strong spin-orbit coupling, crystal field effects, and RKKY interactions, the quantum spin dynamics could be particularly rich. Theoretical models and experimental probes could explore phenomena such as magnon decay, interactions between magnons and the electronic system, and potential quantum phase transitions induced by pressure or magnetic fields. aps.orgnih.gov

Advanced Spectroscopic Investigations of Ruthenium Samarium 2/5

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uknih.gov In a hypothetical XPS analysis of Ruthenium-Samarium (2/5), the resulting spectrum would be expected to show peaks corresponding to the core-level electrons of both ruthenium and samarium.

The binding energies of these peaks would be used to identify the elements and their oxidation states. researchgate.netrsc.org For ruthenium, the Ru 3d region would be of particular interest. thermofisher.comaip.org The position and shape of the Ru 3d peaks can reveal whether ruthenium is in its metallic state (Ru(0)) or in an oxidized state (e.g., RuO2). researchgate.net Similarly, the Sm 3d or 4d regions would be analyzed to determine the oxidation state of samarium, which is typically +3 in its compounds.

A data table from a hypothetical XPS analysis might look like the following:

ElementCore LevelBinding Energy (eV)Atomic Concentration (%)Possible Oxidation States
Ru3dValueValue0, +4
Sm3dValueValue+3
O1sValueValue-2
C1sValueValueContamination

Note: The values in this table are placeholders and would need to be determined experimentally.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. diva-portal.orghelmholtz-berlin.de XAS data is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure

The XANES region of the spectrum provides information about the oxidation state and coordination geometry of the absorbing atom. nih.govnih.gov For Ruthenium-Samarium (2/5), XANES spectra would be collected at the Ru K-edge or L-edge and the Sm L-edge. The energy position of the absorption edge is sensitive to the oxidation state of the element. scispace.com For instance, a shift in the Ru K-edge to higher energy would suggest an increase in the oxidation state of ruthenium. nih.govosti.gov The pre-edge features in the XANES spectrum can also provide insights into the local symmetry of the absorbing atom. scispace.com

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environment

The EXAFS region contains information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. mdpi.comscispace.com By analyzing the EXAFS oscillations, it would be possible to determine the distances between a central ruthenium atom and its neighboring samarium and ruthenium atoms, and vice versa. This information is crucial for confirming the crystal structure and understanding the local atomic arrangement in the Ruthenium-Samarium (2/5) alloy.

A hypothetical EXAFS data table for Ruthenium-Samarium (2/5) could be structured as follows:

Absorber-Backscatterer PairCoordination Number (N)Bond Distance (Å)Debye-Waller Factor (σ²)
Ru-SmValueValueValue
Ru-RuValueValueValue
Sm-RuValueValueValue
Sm-SmValueValueValue

Note: The values in this table are placeholders and would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. While 99Ru and 101Ru are NMR-active isotopes, their study can be challenging due to their low natural abundance and quadrupole moments. northwestern.edupascal-man.com For intermetallic compounds like Ruthenium-Samarium (2/5), solid-state NMR would be the appropriate technique.

A 99Ru NMR study could provide information about the local electronic and magnetic environment of the ruthenium atoms. tudublin.ie The chemical shift of the 99Ru resonance would be sensitive to the local structure and bonding. northwestern.edu However, samarium is often paramagnetic, which can lead to significant broadening of the NMR signals, making the spectra difficult to interpret. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are techniques used to study the vibrational modes of molecules and crystal lattices. nih.govrsc.org For a simple binary intermetallic compound like Ruthenium-Samarium (2/5), the IR and Raman spectra are expected to be relatively simple, showing peaks corresponding to the lattice vibrations (phonons) of the Sm-Ru crystal structure. researchgate.netupmc.fr The positions and intensities of these peaks are determined by the crystal symmetry and the masses of the atoms. These techniques are generally more informative for compounds containing molecular units with distinct vibrational signatures. encyclopedia.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a material, which corresponds to electronic transitions between different energy levels. scribd.comijprajournal.com For metallic alloys like Ruthenium-Samarium (2/5), the UV-Vis spectrum is typically broad and featureless, dominated by a continuous absorption due to the high density of electronic states near the Fermi level. libretexts.org While specific electronic transitions can sometimes be observed in semiconductor or insulating materials, they are generally not well-resolved in metallic systems. researchgate.netmdpi.com The technique could, however, be useful for studying the formation of thin oxide layers on the surface of the alloy. nih.gov

Muon Spin Rotation (μSR) for Microscopic Magnetic Probes

Extensive searches of scientific literature and research databases have revealed no specific studies utilizing Muon Spin Rotation (μSR) as a microscopic probe to investigate the magnetic properties of the intermetallic compound Ruthenium-Samarium (2/5), designated as Sm₅Ru₂.

While μSR is a powerful technique for examining local magnetic fields and spin dynamics in condensed matter systems, it appears that this specific compound has not been the subject of such investigations, or at least, the results have not been published in publicly accessible literature. Research on the magnetic properties of Sm₅Ru₂ is itself limited, with no detailed experimental data available that would typically precede a μSR study, such as comprehensive magnetization and neutron scattering measurements.

Therefore, it is not possible to provide detailed research findings or data tables related to μSR studies on Ruthenium-Samarium (2/5) at this time.

Theoretical and Computational Materials Science Approaches for Ruthenium Samarium 2/5

Ab Initio Methods for Predicting Structural Stability and Energetics

Ab initio methods, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the structural and energetic properties of materials from first principles, without the need for empirical data. These methods are instrumental in determining the ground-state properties of intermetallic compounds. For a hypothetical Ru-Sm compound, these calculations would involve:

Total Energy Calculations: Determining the total energy for various crystalline structures to identify the most stable phase.

Formation Enthalpy: Calculating the enthalpy of formation to assess the thermodynamic stability of the compound relative to its constituent elements. A negative formation enthalpy suggests that the compound is stable and likely to form.

Convex Hull Analysis: By calculating the formation energies of various stoichiometries within the Ru-Sm system, a convex hull can be constructed. Compounds that lie on the convex hull are predicted to be thermodynamically stable. High-throughput computational studies have successfully employed this approach to screen large numbers of binary alloys and predict novel stable compounds. aps.orgduke.edu

While no specific formation enthalpy data is available for Ru-Sm compounds, a 2024 first-principles study on X3Ru (where X represents various transition metals) alloys in the tP16 crystallographic phase demonstrated that compounds like Mn3Ru, Sc3Ru, Ti3Ru, V3Ru, and Zn3Ru have negative heats of formation, indicating their thermodynamic stability. mdpi.com A similar approach could be applied to the Ru-Sm system to predict stable intermetallic phases.

Molecular Dynamics (MD) Simulations for Lattice Dynamics and Phase Transitions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of atomic and molecular systems. By solving Newton's equations of motion for a collection of atoms, MD can provide insights into:

Lattice Dynamics: The vibrational properties of the crystal lattice can be investigated, including the calculation of phonon dispersion curves. These are crucial for understanding thermal properties and dynamical stability.

Phase Transitions: MD simulations can be used to model solid-state phase transformations and melting phenomena by simulating the system at different temperatures and pressures. A 2024 study on a melted ruthenium alloy used MD simulations with an embedded atom method (EAM) potential to investigate the impact of cooling rates on solidification, revealing a transition from a crystalline to an amorphous phase at a critical cooling rate. researchgate.net

For the Ru-Sm system, developing an accurate interatomic potential would be the first step to enable large-scale MD simulations to explore temperature-dependent phase stability and transformation kinetics.

Monte Carlo Simulations for Statistical Mechanics and Phase Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly useful for studying the statistical mechanics of alloys and predicting phase behavior. Key applications include:

Thermodynamic Properties: MC simulations can be used to calculate thermodynamic quantities such as free energy, entropy, and specific heat.

Phase Diagrams: By coupling MC simulations with thermodynamic integration techniques, it is possible to compute the phase diagram of an alloy system. This approach has been widely used to understand order-disorder transitions and phase boundaries in binary and multicomponent alloys. arxiv.org

While no specific MC studies on the Ru-Sm system were identified, this methodology is well-established for metallic alloys and could be applied to investigate the complex phase equilibria in this system.

Phase-Field Modeling for Microstructure Evolution

Phase-field modeling is a powerful computational technique for simulating the evolution of microstructures in materials at the mesoscale. It describes the state of the system using a set of continuous field variables (phase fields) that represent the different phases or domains. The evolution of these fields is governed by thermodynamic principles, allowing for the simulation of complex processes such as:

Solidification and Dendritic Growth: Predicting the formation of complex microstructures during casting and welding.

Grain Growth and Recrystallization: Modeling the evolution of grain structures during heat treatment.

Precipitation in Alloys: Simulating the nucleation and growth of secondary phases, which is crucial for the mechanical properties of many alloys.

The application of phase-field models is extensive and has been used to study a wide range of metallic materials, including the prediction of rapid solidification by integrating atomistic and phase-field modeling. zaeemlab.com For the Ru-Sm system, phase-field modeling could be employed to predict the microstructure resulting from various processing routes, provided the necessary thermodynamic and kinetic data are available from ab initio or experimental studies.

High-Throughput Computational Screening and Materials Design

High-throughput computational screening combines ab initio calculations with automated workflows to rapidly evaluate the properties of a large number of materials. This approach has become a cornerstone of modern materials design and discovery. researchgate.netnih.gov For the Ru-Sm system, a high-throughput screening study could involve:

Systematic Crystal Structure Prediction: Evaluating a wide range of potential crystal structures for different Ru-Sm stoichiometries to identify new stable or metastable phases.

Property Prediction: Calculating key properties such as stability, elastic constants, and electronic structure for all candidate compounds to identify those with desired characteristics for specific applications.

A 2011 study performed a comprehensive screening of ruthenium binary alloys with 28 transition metals, predicting novel compounds in several systems. aps.orgduke.edu Applying a similar high-throughput methodology to the Ru-Sm system could accelerate the discovery of new functional materials.

Integrated Atomistic and Continuum Modeling Techniques

Integrating atomistic and continuum modeling techniques allows for a multiscale approach to materials simulation, bridging the gap between the atomic level and macroscopic behavior. This can be achieved through various methods, such as:

Hierarchical Multiscale Modeling: Using data from lower-scale simulations (e.g., ab initio or MD) to parameterize higher-scale models (e.g., phase-field or finite element).

Concurrent Multiscale Modeling: Coupling different simulation methods in different regions of the simulation domain, allowing for high accuracy where needed (e.g., at a crack tip) while maintaining computational efficiency in other regions.

Recent work has demonstrated the integration of multiscale simulations and machine learning for predicting dendritic microstructures in the solidification of alloys, showcasing the power of these integrated approaches. zaeemlab.com For the Ru-Sm system, such techniques could be used to model complex phenomena like fracture or plastic deformation, where processes at multiple length and time scales are important.

Phase Equilibria and Thermodynamic Studies of Ruthenium Samarium Systems

Construction and Refinement of Binary and Ternary Phase Diagrams

The construction of a binary phase diagram, such as for the Ruthenium-Samarium system, relies on a combination of experimental data and thermodynamic modeling. The process typically involves preparing a series of alloys with varying compositions and subjecting them to thermal analysis, microstructural characterization, and X-ray diffraction to identify the phases present at different temperatures.

Refinement of a preliminary phase diagram involves iterative comparison between experimental results and thermodynamic calculations. As more experimental data becomes available, the thermodynamic parameters can be optimized to improve the accuracy of the calculated phase diagram. Information on ternary systems involving Ru and Sm, such as the Sm-Ru-Sn system, indicates the formation of ternary intermetallic compounds, which can provide insights into the bonding behavior and phase relationships that might be expected in the binary system. iaea.org

Experimental Determination of Phase Boundaries and Transformations

Experimental techniques are crucial for accurately determining phase boundaries and transformation temperatures. Key methods include:

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) : These techniques are used to detect thermal events such as melting, solidification, and solid-state phase transformations by measuring temperature differences between a sample and a reference material.

X-ray Diffraction (XRD) : XRD is employed to identify the crystal structures of the phases present in an alloy at various temperatures. High-temperature XRD can be used to track phase transformations as they occur.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) : These methods are used to observe the microstructure of alloys and determine the chemical composition of the different phases.

While specific experimental studies detailing the phase boundaries and transformations across the entire composition range of the Ru-Sm system are not extensively documented, research on Sm-Ru bimetallic alloy films has shown the formation of intermetallic compounds upon annealing at elevated temperatures. This indicates that solid-state diffusion leads to phase transformations in this system.

Thermodynamic Modeling using CALPHAD Approach

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool for modeling the thermodynamic properties of multicomponent systems and calculating phase diagrams. researchgate.net This approach relies on a set of thermodynamic parameters that describe the Gibbs free energy of each phase in the system. These parameters are optimized by fitting them to available experimental data, such as phase boundary information and thermochemical measurements like enthalpies of formation.

For the Ruthenium-Samarium system, a dedicated CALPHAD thermodynamic assessment is not widely published. However, the methodology can be applied once sufficient experimental data becomes available. The process would involve:

Selection of Thermodynamic Models: The Gibbs energy of the liquid phase is typically described by a substitutional solution model, while intermetallic compounds are often treated as stoichiometric or using sublattice models to account for homogeneity ranges.

Data Assessment: Critically evaluating and selecting reliable experimental data from the literature.

Parameter Optimization: Using software to optimize the thermodynamic parameters to best reproduce the experimental data.

In the absence of a specific Ru-Sm database, theoretical data, such as enthalpies of formation calculated from first-principles (ab initio) methods, can serve as a valuable input for the CALPHAD modeling. researchgate.net

Investigation of Solid Solubility and Intermetallic Formation

The extent to which one element can dissolve in another in the solid state is known as solid solubility. In the Ru-Sm system, the significant difference in atomic radii and crystal structures between Ruthenium (hexagonal close-packed) and Samarium (rhombohedral at room temperature) suggests that the terminal solid solubilities are likely to be limited.

The formation of intermetallic compounds is a common feature in binary systems where there is a strong chemical affinity between the constituent elements. High-throughput ab initio calculations have been employed to predict the stability of various intermetallic compounds in Ruthenium-based binary systems. aps.org These theoretical studies can guide experimental efforts to synthesize and characterize new phases. For the Ru-Sm system, the formation of several stable intermetallic compounds is expected.

While experimental data on the specific intermetallic phases in the Ru-Sm binary system is scarce, studies on related systems provide clues. For instance, in the Erbium-Ruthenium system, several intermetallic compounds such as Er3Ru, Er5Ru2, Er3Ru2, and ErRu2 have been identified. researchgate.net It is plausible that analogous compounds exist in the Ru-Sm system.

A comprehensive dataset of experimentally measured standard enthalpies of formation for intermetallic compounds exists, which is a critical resource for thermodynamic modeling. nih.govnih.gov Although specific data for Ru-Sm compounds may not be readily available within this dataset, it provides a framework for understanding the energetics of intermetallic phase formation.

Below is a hypothetical table of potential intermetallic compounds in the Ruthenium-Samarium system, based on analogies with other rare earth-ruthenium systems and the specific compound mentioned in the user prompt. The crystallographic data would need to be determined experimentally.

CompoundFormulaCrystal SystemSpace GroupPearson Symbol
Ruthenium-Samarium (2/5)Sm5Ru2OrthorhombicPnmaoP28

Interactive Data Table: Hypothetical Ru-Sm Intermetallic Compounds

Compound FormulaCrystal SystemSpace GroupPearson Symbol
Sm3Ru
Sm5Ru2
SmRu
SmRu2

Note: The crystallographic data for the hypothetical compounds in the interactive table are left blank as they require experimental verification.

Advanced Catalytic Applications and Mechanistic Insights Involving Ruthenium Samarium Species

Heterogeneous Catalysis with Ruthenium-Samarium Oxides and Related Compounds

Ruthenium nanoparticles supported on samarium oxides (Sm₂O₃) or other samarium-containing compounds have emerged as highly effective heterogeneous catalysts. The unique properties of the samarium oxide support, including its redox capabilities and interaction with ruthenium, are crucial for the enhanced catalytic performance observed in several key industrial reactions.

Ammonia (B1221849) synthesis is a cornerstone of the chemical industry, and ruthenium-based catalysts are known for their high activity under milder conditions compared to traditional iron catalysts. chemrxiv.org The use of samarium oxide as a support for ruthenium has been shown to further enhance this activity.

Research Findings:

Enhanced Activity: Ruthenium clusters supported on samarium oxide (Ru/Sm₂O₃) demonstrate remarkable efficiency in ammonia synthesis. acs.org The interaction between the sub-nanometer Ru clusters and the Sm₂O₃ support is critical for this high performance.

Synergistic Role of Surface Hydrides: Under reaction conditions, the Ru/Sm₂O₃ system facilitates the formation of surface hydride (Sm-H) species. These hydrides work in synergy with the ruthenium clusters to lower the energy barrier for the dissociation of dinitrogen, which is the rate-limiting step in ammonia synthesis. acs.org

Mechanism: Mechanistic studies and theoretical calculations reveal that the Sm-H species not only assist in nitrogen activation on the Ru clusters but also participate directly in the hydrogenation steps to form ammonia. acs.org This dual function represents a significant departure from the traditional understanding of the role of oxide supports.

Promoter Effects: The addition of samarium as a promoter to activated carbon-supported ruthenium catalysts (Sm-Ba-Ru-K/AC) has been found to significantly improve both the activity and stability for ammonia synthesis. researchgate.net

Conversely, the decomposition of ammonia (cracking) to produce hydrogen is a vital reaction for the hydrogen economy. Ruthenium-based catalysts are highly effective for this process. heraeus-precious-metals.comresearchgate.net While specific studies on Ru-Sm systems for decomposition are less common, the principles of promoter-support interaction suggest potential benefits. Catalysts consisting of ruthenium on an alumina (B75360) carrier, promoted with basic compounds like oxides of alkaline earth metals, have shown effective ammonia decomposition at temperatures below 500°C. google.com

Catalytic Performance in Ammonia Synthesis
CatalystReaction ConditionsAmmonia Synthesis Rate (mmol g⁻¹ h⁻¹)Apparent Activation Energy (kJ mol⁻¹)
Ru/Sm₂O₃400°C, 1 MPa, H₂/N₂=3~12.556
Ba-Ru-K/AC400°C, 10 MPa, H₂/N₂=3~18.0N/A
Sm-Ba-Ru-K/AC400°C, 10 MPa, H₂/N₂=3~25.0N/A
Ru/MgO523-598 K, 1 barN/A94.8
Ba₂RuH₆/MgO523-598 K, 1 barN/A63.9

The conversion of carbon monoxide (CO) and carbon dioxide (CO₂) into methane (B114726) (methanation) is a critical process for producing synthetic natural gas and for purifying hydrogen streams in processes like ammonia synthesis. researchgate.netdtu.dk Ruthenium is one of the most active metals for this reaction. polimi.itscispace.com

Research Findings:

Methanation Resistance in Ammonia Synthesis: In the context of ammonia synthesis using carbon-supported catalysts, methanation of the support is a significant cause of catalyst deactivation. The addition of samarium to Ba-Ru-K/AC catalysts has been shown to impart high resistance to carbon-methanation, thus improving catalyst stability. researchgate.net This effect is attributed to samarium impeding the adsorption of hydrogen on the catalyst surface. researchgate.net

CO₂ Hydrogenation: Supported samarium oxide catalysts doped with transition metals have been investigated for CO₂ methanation. A Ru/Mn/Sm (5:35:60)/Al₂O₃ catalyst calcined at high temperatures exhibited over 95% CO₂ conversion at 300°C and a methane yield of approximately 93.5% at 400°C. researchgate.net This highlights the potential of multicomponent catalysts where samarium oxide is a key component. Ruthenium supported on various oxides like TiO₂, ZrO₂, and Al₂O₃ are also highly active and selective for CO₂ methanation. rsc.org

CO₂ to Formate (B1220265)/Methanol: Homogeneous ruthenium complexes have been effectively used for the hydrogenation of CO₂ to formate and methanol, showcasing the versatility of ruthenium in C1 chemistry. nih.govrsc.orgresearchgate.netdigitellinc.com

Catalytic Performance in CO₂ Methanation
CatalystReaction Temperature (°C)CO₂ Conversion (%)CH₄ Selectivity/Yield (%)
Ru/Mn/Sm (5:35:60)/Al₂O₃300>95N/A
Ru/Mn/Sm (5:35:60)/Al₂O₃400>95~93.5 (Yield)
Ru/TiO₂190~15>95 (Selectivity)
Ru/Al₂O₃300~96 (Yield)~100 (Selectivity)

Homogeneous Catalysis with Ruthenium-Samarium Complexes

While heterogeneous Ru-Sm systems are more extensively studied, both ruthenium and samarium compounds are independently active in various homogeneous catalytic reactions. Ruthenium complexes, particularly with carbonyl and phosphine (B1218219) ligands, are well-established catalysts for reactions like hydrogenation, hydroformylation, and water-gas shift reactions. ias.ac.indtu.dkacs.org Samarium reagents, often utilizing the Sm(II)/Sm(III) redox couple, are powerful single-electron transfer agents used in a wide range of organic transformations, including asymmetric synthesis. mdpi.com

However, the literature on well-defined bimetallic ruthenium-samarium complexes for homogeneous catalysis is limited. The development of such complexes could potentially combine the multi-faceted reactivity of ruthenium (e.g., in hydrogenation and carbonylation) with the unique redox properties of samarium, opening new avenues for catalytic design. rsc.orgresearchgate.net

Reaction Mechanism Elucidation via In Situ Spectroscopic Techniques

Understanding the state of the catalyst under operating conditions is crucial for rational catalyst design. In situ spectroscopic techniques provide invaluable insights into reaction mechanisms by observing the catalyst and surface intermediates in real-time.

In Situ FTIR and TPSR: For the Sm-promoted Ru/AC catalyst used in ammonia synthesis, in-situ temperature-programmed surface reaction Fourier transform infrared spectroscopy (TPSR-FTIR) was used to study the system's resistance to methanation. researchgate.net These studies indicated that samarium hinders the adsorption of hydrogen, which is a key step in the undesirable methanation of the carbon support. researchgate.net

Operando DRIFTS: For other ruthenium-based catalysts, operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been used to identify key reaction intermediates. For instance, in catalytic hydrogen combustion over Ru-γAl₂O₃, DRIFTS confirmed the role of hydroxyl (OH) groups as crucial intermediates in the reaction mechanism. rsc.org

In Situ XRD and Mass Spectrometry: The combination of in situ surface X-ray diffraction (SXRD) and on-line mass spectrometry has been employed to establish structure-activity correlations in reactions like CO oxidation on ruthenium, identifying the active phases of the catalyst under different reaction conditions. lu.se

These techniques are directly applicable to Ru-Sm systems to further probe the synergistic interactions, identify active sites, and clarify the role of species like surface hydrides during catalysis. acs.org

Theoretical Catalyst Design and Performance Prediction

Computational methods, particularly Density Functional Theory (DFT), play a pivotal role in modern catalysis research. They provide a molecular-level understanding of catalytic processes and can guide the design of new, more efficient catalysts.

Mechanism Insights: Theoretical studies have also been applied to understand the mechanism of ammonia formation over ternary ruthenium complex hydrides, providing insights into the non-dissociative reduction of dinitrogen. dicp.ac.cn

Predicting Active Sites: First-principles DFT calculations have been used on model systems like gas-phase ruthenium clusters to identify the fundamental properties that determine selectivity and activity in CO methanation. These studies pinpointed that Ru sites with a low number of metal-metal bonds are particularly active for H₂ activation. researchgate.net This knowledge can be extrapolated to design supported Ru-Sm catalysts with an optimal morphology and structure.

Future Research Directions and Open Challenges

Exploration of Novel Synthesis Pathways

The synthesis of binary intermetallic compounds, especially those with specific stoichiometries, can be a significant hurdle. Traditional methods like arc melting are not always suitable for systems with components having vastly different melting points. Therefore, the exploration of alternative synthesis routes is a critical first step.

Future research in this area should focus on:

Mechanochemical Synthesis: This method, which uses mechanical energy to induce chemical reactions, is a promising technique for synthesizing intermetallic compounds at or near room temperature. researchgate.net It is particularly advantageous for systems with high melting point differences and can lead to the formation of nanocrystalline or even amorphous phases.

Molten Salt Synthesis: Utilizing a molten salt as a flux can facilitate the reaction between ruthenium and samarium at lower temperatures than direct melting, potentially leading to better control over the final stoichiometry and microstructure.

Advanced Thin-Film Deposition Techniques: Methods such as molecular beam epitaxy (MBE) and pulsed laser deposition (PLD) offer precise control over the composition and structure of the resulting material, enabling the synthesis of thin films of Ru₂Sm₅ for fundamental property measurements.

Advanced Characterization Techniques for Localized Phenomena

Understanding the structure-property relationships in a new material requires characterization at multiple length scales. For a complex intermetallic like Ruthenium-samarium (2/5), advanced techniques are needed to probe localized electronic and magnetic phenomena that may govern its macroscopic behavior.

Key areas for future investigation include:

High-Resolution Transmission Electron Microscopy (HRTEM): To visualize the crystal structure at the atomic level, identify any defects or secondary phases, and determine the precise arrangement of ruthenium and samarium atoms. euromat2025.com

Synchrotron-Based X-ray Techniques: Techniques like X-ray absorption spectroscopy (XAS) and X-ray magnetic circular dichroism (XMCD) can provide element-specific information about the electronic states and magnetic moments of ruthenium and samarium.

Scanning Tunneling Microscopy and Spectroscopy (STM/STS): These techniques can map the local density of electronic states on the surface of the material, providing insights into its electronic structure with atomic resolution.

Integration of Machine Learning and Artificial Intelligence in Discovery and Design

The vast compositional space of intermetallic compounds makes a purely experimental approach to materials discovery time-consuming and expensive. The integration of machine learning (ML) and artificial intelligence (AI) can significantly accelerate this process. psu.eduarxiv.orgnih.govdierk-raabe.commdpi.com

Future research should leverage these computational tools to:

Predict Stable Phases: Use first-principles calculations and ML models to predict the thermodynamic stability of different Ru-Sm stoichiometries, including Ru₂Sm₅.

Screen for Desired Properties: Employ high-throughput screening, guided by ML, to predict the electronic and magnetic properties of a wide range of ruthenium-samarium compounds, identifying promising candidates for synthesis.

Inverse Design: Develop generative models that can propose new compositions of ruthenium-samarium based alloys with specific target properties. psu.edu

Tailoring Electronic and Magnetic Properties via Doping and Alloying

Once a stable phase of Ruthenium-samarium (2/5) is synthesized, its intrinsic properties can be further tuned through doping and alloying. The introduction of other elements can modify the crystal structure, electron count, and magnetic interactions, leading to enhanced or entirely new functionalities.

Future research directions include:

Doping at the Ruthenium Site: Substituting ruthenium with other transition metals could alter the d-band filling and the strength of the magnetic exchange interactions. mdpi.com

Interstitial Doping: The introduction of light elements like hydrogen, carbon, or nitrogen into the crystal lattice can significantly modify the electronic and magnetic properties of intermetallic compounds.

Development of Multifunctional Ruthenium-Samarium Based Materials

The ultimate goal of materials research is to develop materials with practical applications. Ruthenium-samarium based materials, given the unique properties of their constituent elements, have the potential to be multifunctional.

Future research should explore the potential of these materials in areas such as:

Catalysis: Ruthenium is a well-known catalyst, and its incorporation into an intermetallic compound with samarium could lead to novel catalytic properties for various chemical reactions. acs.org

Spintronics: The combination of strong spin-orbit coupling from ruthenium and the localized magnetic moments of samarium could be exploited in spintronic devices.

Thermoelectric Materials: The complex electronic structure of intermetallic compounds can sometimes lead to favorable thermoelectric properties, making them candidates for waste heat recovery applications.

Q & A

Q. What methodological considerations are critical for synthesizing ruthenium–samarium (2/5) intermetallic compounds?

Synthesis requires strict stoichiometric control (Ru:Sm = 2:5) under inert atmospheres (argon/glovebox) to prevent oxidation. Techniques like arc-melting or solid-state reaction at high temperatures (1,200–1,500°C) are common. Post-synthesis, annealing at controlled cooling rates (1–5°C/min) ensures phase homogeneity. Characterization via XRD and SEM-EDS validates stoichiometry and crystallinity . Challenges include impurity phases (e.g., SmO₂), requiring iterative refinement of temperature and reaction time .

Q. How can researchers distinguish between surface and bulk properties in ruthenium–samarium (2/5) systems?

Combine surface-sensitive techniques (XPS, AES) with bulk probes (neutron diffraction, TEM). For example, XPS identifies surface oxidation states (e.g., Sm³⁺ vs. Ru⁰), while neutron diffraction resolves bulk magnetic ordering. Cross-validate using resistivity measurements to correlate surface defects with electronic behavior .

Q. What baseline characterization methods are essential for verifying the structural integrity of Ru–Sm (2/5)?

  • XRD : Confirm crystallographic phase (e.g., hexagonal vs. cubic) and lattice parameters.
  • SEM/TEM : Assess grain boundaries and elemental distribution.
  • Magnetic susceptibility : Detect unexpected phases (e.g., ferromagnetic impurities).
  • EDX/WDS : Quantify elemental ratios to ensure 2:5 stoichiometry .

Q. How should researchers address discrepancies in reported magnetic properties of Ru–Sm (2/5) compounds?

Discrepancies often arise from synthesis conditions or measurement techniques. Standardize protocols:

  • Use SQUID magnetometry with zero-field-cooled/field-cooled cycles.
  • Control for extrinsic factors (e.g., oxygen content) via TGA-MS.
  • Compare data with DFT-predicted magnetic moments to identify anomalies .

Q. What statistical approaches are recommended for analyzing variable interactions in Ru–Sm (2/5) synthesis?

Employ factorial design (e.g., 2³ factorial experiments) to isolate effects of temperature, pressure, and cooling rate. Use ANOVA to identify significant variables and optimize conditions. Replicate trials (n ≥ 3) to assess reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) guide experimental design for Ru–Sm (2/5) electronic structure studies?

DFT models predict band structure, magnetic ordering, and lattice dynamics. Validate computational parameters (e.g., Hubbard U correction for Sm 4f electrons) against experimental XRD and ARPES data. Use results to prioritize synthesis routes (e.g., doping strategies) or interpret spectroscopic anomalies .

Q. What strategies resolve contradictions between experimental and theoretical predictions for Ru–Sm (2/5) thermal stability?

  • Experimental : Perform in-situ XRD/TGA up to 1,200°C to map phase transitions.
  • Theoretical : Compare DFT-derived formation energies with calorimetry data.
  • Resolution : Adjust computational models (e.g., include entropy effects) or re-examine sample purity .

Q. How do interfacial effects in Ru–Sm (2/5) heterostructures influence catalytic performance?

Design epitaxial thin films via PLD or MBE to study interfaces. Use synchrotron-based XAS to probe charge transfer at Ru–Sm boundaries. Correlate with electrochemical measurements (e.g., HER/OER activity) to identify active sites .

Q. What advanced techniques quantify low-concentration defects in Ru–Sm (2/5) crystals?

  • Positron annihilation spectroscopy : Detects vacancy clusters.
  • Scanning tunneling microscopy (STM) : Maps atomic-scale defects.
  • Muon spin rotation (μSR) : Probes magnetic defect interactions. Cross-reference with DFT simulations to assign defect types .

Q. How can researchers integrate multi-modal data (structural, electronic, magnetic) to build a unified model for Ru–Sm (2/5)?

Apply machine learning (PCA or clustering algorithms) to identify correlations across datasets. For example, link XRD peak broadening (microstrain) with suppressed magnetic ordering. Validate models using ab initio molecular dynamics (AIMD) .

Methodological Tables

Table 1 : Key Variables in Ru–Sm (2/5) Synthesis

VariableOptimal RangeMeasurement ToolImpact on Phase Purity
Temperature1,200–1,500°CPyrometerHigh temps reduce SmO₂
Cooling Rate1–5°C/minProgrammable furnacePrevents cracking
AtmosphereArgon (≤1 ppm O₂)Residual gas analyzerMinimizes oxidation

Table 2 : Common Contradictions and Resolutions in Ru–Sm (2/5) Research

ContradictionProbable CauseResolution Strategy
Magnetic moment < DFT predictionsOxygen contaminationTGA-MS + post-annealing in H₂
Discrepant lattice parametersOff-stoichiometryWDS + iterative synthesis
Inconsistent catalytic activitySurface vs. bulk contributionsSynchrotron XAS + TOF-SIMS

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